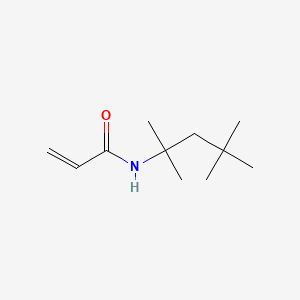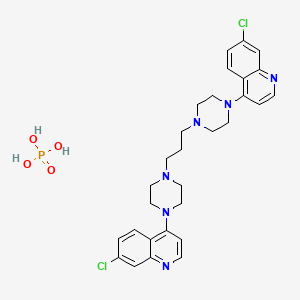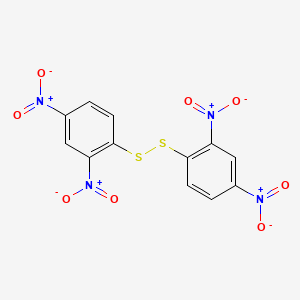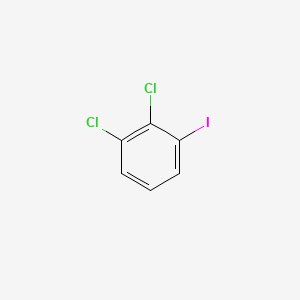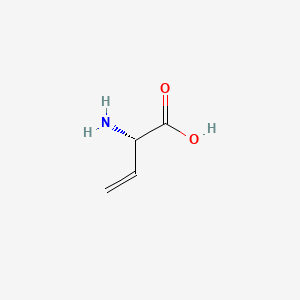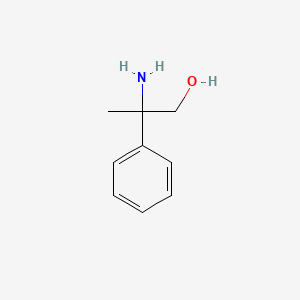
2-Amino-2-phenylpropan-1-ol
Übersicht
Beschreibung
“2-Amino-2-phenylpropan-1-ol” is a compound with the CAS Number 90642-81-2 . It has a molecular weight of 151.21 and is also known as β-hydroxyamphetamine . It belongs to the phenethylamine and amphetamine chemical classes .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been explored in various studies. For instance, one study reported the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 . This indicates that the compound has a molecular structure consisting of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen .
Physical And Chemical Properties Analysis
It has a molecular weight of 151.21 . The compound’s storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
2-Amino-2-phenylpropan-1-ol: in der Pharmakologie ist eng verwandt mit Phenylpropanolamin (PPA), einem sympathomimetischen Mittel, das als abschwellendes Mittel und Appetitzügler verwendet wird . Es wurde in verschreibungspflichtigen und nicht verschreibungspflichtigen Husten- und Erkältungsmitteln sowie in der Veterinärmedizin zur Kontrolle der Harninkontinenz bei Hunden verwendet .
Organische Synthese
In der organischen Synthese dient This compound als Vorläufer für die Synthese verschiedener Verbindungen. Es kann mit substituierten Salicylaldehyden zu dreizähnigen chiralen Schiff-Basen-Liganden reagieren, die bei der Herstellung von H-gebundenen chiralen supramolekularen Metall-organischen Architekturen nützlich sind . Diese Architekturen haben potentielle Anwendungen in der Entwicklung neuer Materialien und Katalyse.
Analytische Chemie
Analytische Chemiker verwenden This compound aufgrund seiner Eigenschaften als chiraler Aminoalkohol. Es kann verwendet werden, um die Enantiomerenreinheit von Aminen unter Verwendung chiraler Solvatisierungsmittel mittels NMR-spektroskopischer Analyse zu bestimmen . Dies ist entscheidend für die Qualitätskontrolle von Arzneimitteln und anderen Substanzen, bei denen die Chiralität der Verbindung ihre biologische Aktivität beeinflussen kann.
Materialwissenschaft
In der Materialwissenschaft ist This compound an der Synthese chiraler Verbindungen beteiligt, die Teil von supramolekularen Strukturen sein können. Diese Strukturen sind wichtig für die Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften .
Biochemische Forschung
Biochemiker untersuchen This compound hinsichtlich seiner Rolle bei der Synthese von Verbindungen aus Baylis-Hillman-Derivaten und seiner Interaktion mit Kohlenstoffnanoröhren. Diese Studien können zu Erkenntnissen über kinetische, Lebensdauer- und biologische Eigenschaften neuer Verbindungen führen .
Wirkmechanismus
Target of Action
The primary target of 2-Amino-2-phenylpropan-1-ol is the adrenergic receptor . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
This compound interacts with its targets, the adrenergic receptors, by inducing the release of norepinephrine, thereby activating these receptors . Although originally thought to act as a direct agonist of adrenergic receptors, it was subsequently found to show only weak or negligible affinity for these receptors .
Biochemical Pathways
The activation of adrenergic receptors by this compound affects several biochemical pathways. It has been shown to have receptor activity in adipose tissue and to inhibit the release of AMP-activated protein from cells . It also inhibits the production of inflammatory cytokines and chemokines in human monocytes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short presence in the body. These properties impact the bioavailability of this compound, affecting how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of this compound’s action include the activation of adrenergic receptors and the subsequent physiological responses. This can lead to a decrease in appetite and a decongestant effect . In veterinary medicine, it is used to control urinary incontinence in dogs .
Safety and Hazards
The safety data sheet for “2-Amino-2-phenylpropan-1-ol” indicates that it is combustible and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
Biochemische Analyse
Biochemical Properties
2-Amino-2-phenylpropan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . The nature of these interactions involves the compound binding to these biomolecules, influencing their function and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used as a decongestant and appetite suppressant, indicating its influence on cellular processes .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to act as a nonselective adrenergic receptor agonist, indicating its ability to bind to these receptors and influence their activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can influence metabolic flux or metabolite levels . For instance, it is metabolized in the liver via the CYP2D6 enzyme .
Eigenschaften
IUPAC Name |
2-amino-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQCLDRCXNFRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325292 | |
| Record name | 2-amino-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90642-81-2 | |
| Record name | 90642-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Amino-2-phenylpropan-1-ol used to determine the absolute configuration of other compounds?
A1: The research paper utilizes this compound as a key degradation product in determining the absolute configuration of (+)-N-methyl-eudan [(+)-1,5-dimethyl-5-phenylbarbituric acid]. By chemically degrading (+)-N-methyl-eudan, the researchers obtained R(-)-2-Amino-2-phenylpropan-1-ol. Knowing the absolute configuration of this degradation product allowed them to deduce the absolute configuration of the parent compound, (+)-N-methyl-eudan, as S(+)-1a []. This approach highlights the use of controlled degradation and known chiral building blocks in elucidating stereochemical properties of more complex molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

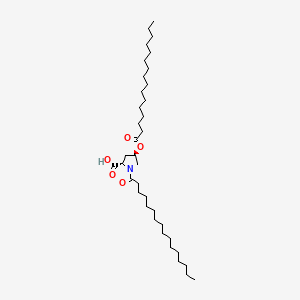
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
